![molecular formula C8H11NO2 B11821799 N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine](/img/structure/B11821799.png)
N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine typically involves the reaction of 5-methylfurfural with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product.
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted hydroxylamines .
Scientific Research Applications
N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine has gained significant attention in scientific research due to its potential biological activity. It is used in various fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: For studying enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can induce pro-oxidative effects, leading to an increase in reactive oxygen species in cells. This interaction can modulate various biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine: Shares structural similarities and exhibits similar biological activities.
N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine: Another compound with comparable properties and applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its furan ring and hydroxylamine group contribute to its versatility in chemical reactions and potential therapeutic applications.
Biological Activity
N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique structure, which includes a furan ring and a hydroxylamine functional group. The chemical formula is C7H9NO2, and it is categorized under hydroxylamines, known for their diverse biological roles.
Inhibition of Proinflammatory Mediators
Research indicates that related compounds, such as 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-y-l)propenone (HMP), exhibit significant anti-inflammatory effects. HMP has been shown to suppress the synthesis of nitric oxide (NO) in RAW 264.7 murine macrophage cells through the inhibition of specific signaling pathways, including p38 MAP kinase and ATF-2 pathways. This suggests that this compound may also exert similar effects due to structural similarities with HMP .
Antioxidant Properties
Hydroxylamines are known for their role as reducing agents and antioxidants. The hydroxylamine functional group can scavenge free radicals, potentially reducing oxidative stress in biological systems. This property makes compounds like this compound candidates for further investigation in antioxidant therapies .
Molecular Docking Studies
Molecular docking studies have shown that compounds structurally similar to this compound can effectively bind to target proteins involved in inflammatory pathways. This binding affinity indicates potential therapeutic applications in diseases characterized by chronic inflammation .
Comparative Analysis of Biological Activities
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-3-7(9-10)8-5-4-6(2)11-8/h4-5,10H,3H2,1-2H3 |
InChI Key |
FPNMHPLWVLHFCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NO)C1=CC=C(O1)C |
Origin of Product |
United States |
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